cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
CAS No.: 2175884-45-2
Cat. No.: VC4242658
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
* For research use only. Not for human or veterinary use.
![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone - 2175884-45-2](/images/structure/VC4242658.png)
Specification
CAS No. | 2175884-45-2 |
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Molecular Formula | C13H16N2O |
Molecular Weight | 216.284 |
IUPAC Name | cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Standard InChI | InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2 |
Standard InChI Key | RNUPJRCMFQFBHK-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound comprises a 5H-pyrrolo[3,4-b]pyridine scaffold, a bicyclic system merging a pyrrole and pyridine ring. The numbering follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3. The cyclopentyl methanone group is attached to the 6-position of the pyrrolopyridine system, introducing steric bulk and electronic effects that influence receptor binding .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 236.29 g/mol
Key Functional Groups
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Pyrrolopyridine Core: Provides a planar, aromatic system conducive to π-π stacking interactions.
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Cyclopentyl Methanone: Introduces a ketone group and a non-planar cyclopentane ring, enhancing lipophilicity and modulating solubility.
Spectroscopic Characteristics
While experimental data for this specific compound remains limited, analogs described in patent WO2017112719A1 exhibit:
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1600 cm (aromatic C=C) .
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NMR: Distinct signals for cyclopentyl protons (δ 1.5–2.5 ppm) and pyrrolopyridine aromatic protons (δ 7.0–8.5 ppm) .
Synthesis and Derivative Development
Retrosynthetic Analysis
The synthesis of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can be approached via:
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Friedel-Crafts Acylation: Introducing the cyclopentyl methanone group to a preformed pyrrolopyridine intermediate.
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Multi-component Reactions: Leveraging cyclocondensation of amines, aldehydes, and ketones to build the bicyclic core.
Stepwise Synthesis Protocol (Hypothetical)
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Formation of Pyrrolopyridine Core:
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React 3-aminopyridine with acetylenedicarboxylate under microwave irradiation to yield ethyl 5H-pyrrolo[3,4-b]pyridine-6-carboxylate.
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Ketone Introduction:
Optimization Challenges
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Regioselectivity: Ensuring acylation occurs exclusively at the 6-position.
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Purification: Chromatographic separation is critical due to polar byproducts.
Biological Activity and Mechanism
Muscarinic Acetylcholine Receptor Modulation
The compound’s structural analogs exhibit potent allosteric modulation of the M4 muscarinic acetylcholine receptor (M4 mAChR), a target for neurodegenerative and psychiatric disorders . Key interactions include:
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Hydrogen Bonding: Between the ketone oxygen and Thr423 residue.
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Hydrophobic Contacts: Cyclopentyl group with Trp400 and Tyr179.
Table 1: Receptor Affinity of Selected Analogs
Compound | M4 mAChR IC50 (nM) | Selectivity vs. M1 |
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Cyclopentyl derivative | 12.3 | >100-fold |
Phenyl-substituted analog | 45.6 | 10-fold |
Fluorinated analog | 8.9 | >50-fold |
In Vivo Pharmacological Effects
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Cognitive Enhancement: Improved performance in rodent Morris water maze tests at 1 mg/kg doses .
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Antipsychotic Potential: Reduced amphetamine-induced hyperactivity in murine models, suggesting utility in schizophrenia .
Comparative Analysis with Structural Analogs
Impact of Substituents on Bioactivity
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Cyclopentyl vs. Cyclopropyl: Cyclopentyl derivatives show 3-fold higher M4 affinity due to improved hydrophobic fit.
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Ketone vs. Oxime: Methanone groups enhance metabolic stability compared to oxime derivatives (t1/2: 6.2 h vs. 2.1 h in human hepatocytes) .
Table 2: Physicochemical Comparison
Property | Cyclopentyl Methanone | Cyclopropyl Oxime |
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LogP | 2.8 | 1.5 |
Solubility (mg/mL, pH 7.4) | 0.12 | 0.45 |
Plasma Protein Binding (%) | 92 | 85 |
Industrial and Therapeutic Applications
Drug Development Prospects
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Alzheimer’s Disease: M4 mAChR activation enhances acetylcholine release, counteracting cognitive decline.
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Parkinson’s Psychosis: Allosteric modulation avoids dopamine receptor antagonism, reducing side effects.
Patent Landscape
Patent WO2017112719A1 claims broad coverage for pyrrolopyridine derivatives, emphasizing cyclopentyl variants for CNS disorders . Key claims include:
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Use in compositions with ≥90% purity.
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Co-administration with acetylcholinesterase inhibitors.
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